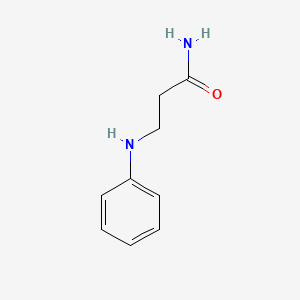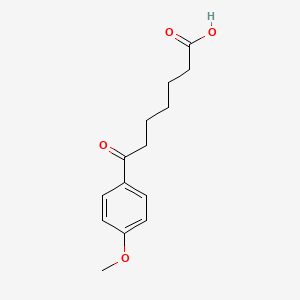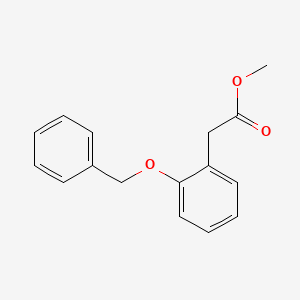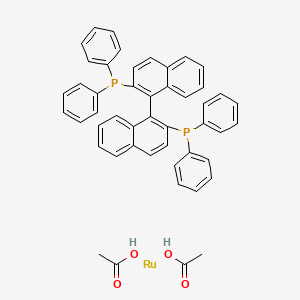
3-Fluoro-4-(trifluoromethyl)cinnamic acid
Overview
Description
“3-Fluoro-4-(trifluoromethyl)cinnamic acid” is a chemical compound with the CAS Number: 231291-13-7. Its molecular weight is 234.15 . It is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the meta-position .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(trifluoromethyl)cinnamic acid” is represented by the linear formula C10H6F4O2 . The InChI code is 1S/C10H6F4O2/c11-8-5-6 (2-4-9 (15)16)1-3-7 (8)10 (12,13)14/h1-5H, (H,15,16)/b4-2+ .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4-(trifluoromethyl)cinnamic acid” include a molecular weight of 234.15 . The compound is characterized by the presence of O–H⋯O hydrogen bonding and C–H⋯O interactions .Scientific Research Applications
Deoxofluorination for Synthesis of Fluorinated Compounds
Research demonstrates the utility of deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride to synthesize diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds. These compounds serve as starting materials for the preparation of novel fluorinated amino acids, anilines, and aliphatic amines, which are crucial building blocks in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Antineoplastic Properties in Breast Cancer Cells
A study on cinnamic acid dimers (CADs) revealed their potential in exhibiting higher cytotoxicity in breast cancer cells compared to non-tumorigenic cells. Notably, 3-fluoro CAD demonstrated significant apoptotic activity and cell cycle arrest, suggesting a promising avenue for developing novel antineoplastic compounds (Hunke et al., 2018).
Trifluoromethylation Methods
Innovative methods for the trifluoromethylation of ketones and sulfonyl fluorides have been developed, using fluoroform and a "superbase organocatalyst system". This methodology facilitates the synthesis of biologically important aryl triflones and α-trifluoromethyl carbinols, expanding the synthetic applications of trifluoromethylation (Okusu et al., 2015).
Photodimerisation for Material Science
Investigations into the photodimerisation reactions of trans-cinnamic acid derivatives, including fluoro-substituted variants, have provided insights into reaction kinetics and mechanisms relevant to the development of advanced materials through controlled photoreactions (Jenkins et al., 2006).
Trifluoroethylation for Organic Synthesis
Copper-catalyzed decarboxylative trifluoroethylation of cinnamic acids has emerged as an efficient method for synthesizing trifluoroethyl derivatives. This protocol is highlighted for its high level of functional group tolerance and excellent selectivity, offering a convenient strategy for the synthesis of valuable organic compounds (Zhang et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWWWLVURRLNN-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420681 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)cinnamic acid | |
CAS RN |
231291-13-7 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 231291-13-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)








